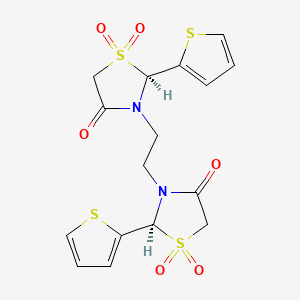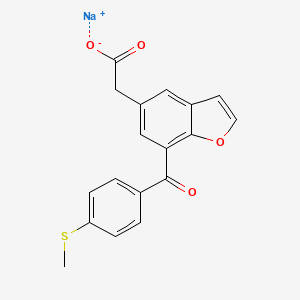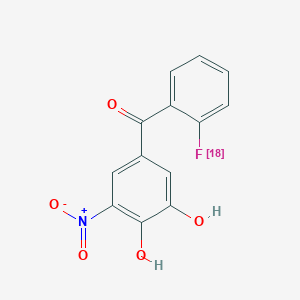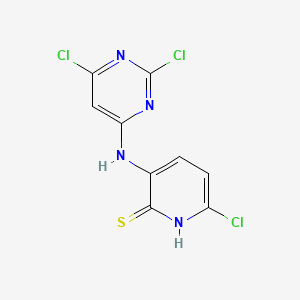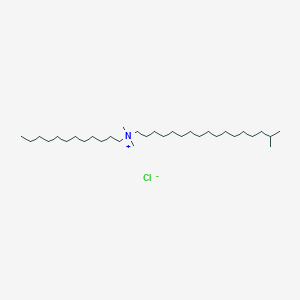
Isostearyl laurdimonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isostearyl laurdimonium chloride is a quaternary ammonium compound that contains isostearyl alcohol (iso-1-octadecanol) as its alcoholic component. The term “dimethyl ammonium” refers to a quaternary dimethyl ammonium salt, typically based on fatty amines. This compound is commonly used in cosmetic products for its antistatic properties, which help reduce electrostatic charges, particularly in hair care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isostearyl laurdimonium chloride is synthesized through a reaction involving isostearyl alcohol and lauryl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the formation of the quaternary ammonium salt. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The use of advanced technologies and equipment helps in achieving high yields and purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Isostearyl laurdimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. These reactions often involve the replacement of the chloride ion with other nucleophiles. The compound is relatively stable and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures. The pH of the reaction medium is also controlled to optimize the reaction rate and yield .
Major Products Formed: The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with hydroxide ions produce isostearyl alcohol and lauryl alcohol, while reactions with amines yield corresponding amine derivatives .
Applications De Recherche Scientifique
Isostearyl laurdimonium chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant and emulsifying agent, helping to stabilize emulsions and improve the solubility of various compounds. In biology, it is used in cell culture media to enhance cell growth and viability. In medicine, it is incorporated into formulations for its antimicrobial properties, which help in preventing infections. In the industrial sector, it is used in the production of personal care products, such as shampoos and conditioners, due to its conditioning and antistatic properties .
Mécanisme D'action
The mechanism of action of isostearyl laurdimonium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in antimicrobial applications, where the compound helps in eliminating harmful microorganisms. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Steardimonium chloride
- Behentrimonium chloride
- Cetrimonium chloride
Comparison: Isostearyl laurdimonium chloride is unique due to its specific combination of isostearyl alcohol and lauryl chloride, which imparts distinct properties such as enhanced conditioning and antistatic effects. Compared to steardimonium chloride, which contains a stearyl (C18) carbon chain, this compound has a branched structure that provides better spreadability and absorption. Behentrimonium chloride, with a longer carbon chain (C22), offers stronger conditioning effects but may be less suitable for fine hair due to potential buildup. Cetrimonium chloride, with a shorter carbon chain (C16), is more commonly used in lightweight formulations but may not provide the same level of conditioning as this compound .
Propriétés
Numéro CAS |
220895-68-1 |
|---|---|
Formule moléculaire |
C32H68ClN |
Poids moléculaire |
502.3 g/mol |
Nom IUPAC |
dodecyl-dimethyl-(16-methylheptadecyl)azanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-6-7-8-9-10-11-18-21-24-27-30-33(4,5)31-28-25-22-19-16-14-12-13-15-17-20-23-26-29-32(2)3;/h32H,6-31H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
FLHZRVCNBDNLAL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



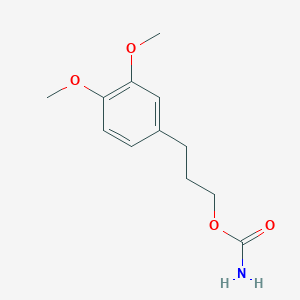



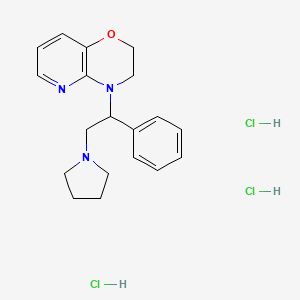
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;formaldehyde;formic acid;urea;hydroxide](/img/structure/B12748963.png)
